1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS number 1376344-63-6. This compound features a unique heterocyclic structure that incorporates an oxadiazole moiety, which is known for its diverse biological activities and applications in medicinal chemistry. It is characterized as a versatile small molecule scaffold, often utilized in pharmaceutical research and development due to its potential therapeutic properties.
The compound is classified under the category of heterocyclic compounds, specifically those containing oxadiazole rings. It can be sourced from various chemical suppliers, including CymitQuimica and Ambeed, which provide detailed information regarding its properties and availability . The molecular formula for 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is C₁₁H₁₄ClN₃O, with a molecular weight of approximately 239.70 g/mol .
The synthesis of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride typically involves several steps that utilize various organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives. The benzyl group can be introduced through alkylation reactions.
For example, the synthesis may start with the preparation of 5-benzyl-1,2,4-oxadiazole followed by the reaction with ethanamine to yield the target compound. Specific conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Techniques such as chromatography may be employed to purify the final product .
The chemical reactivity of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride can be characterized by its ability to participate in nucleophilic substitution reactions due to the presence of amino groups. Additionally, it may undergo condensation reactions under acidic or basic conditions.
The oxadiazole ring itself can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitrogen atoms in the ring system. This property allows for further functionalization of the molecule to enhance its biological activity or modify its physicochemical properties .
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride is generally a solid at room temperature with a white to off-white appearance. Its solubility profile indicates good solubility in polar solvents due to its ionic nature when in salt form.
The compound exhibits stability under standard laboratory conditions but should be handled with care due to potential irritant properties associated with amines and halides. Proper safety measures should be observed during synthesis and handling .
The primary applications of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride lie within pharmaceutical research. Its unique structure makes it a candidate for developing new therapeutic agents targeting various diseases. Research has indicated potential uses in:
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in modern medicinal chemistry due to its exceptional bioisosteric properties and metabolic stability. This five-membered ring system – featuring oxygen and nitrogen atoms in the 1,2,4-positions – effectively mimics ester or amide functionalities while resisting enzymatic degradation, making it invaluable for optimizing pharmacokinetic profiles. The compound 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride exemplifies this utility through its molecular architecture. Its base structure (C₁₁H₁₃N₃O) incorporates an ethylamine side chain at C-3 and a benzyl group at C-5, positioning it for targeted biological interactions [1] [2]. The protonated amine (evident in its hydrochloride salt form, C₁₁H₁₄ClN₃O) enhances water solubility and bioavailability, crucial for drug delivery [2] [5]. Commercial availability of diverse analogues, such as those replacing benzyl with methyl or ethyl groups, underscores its role as a versatile building block in structure-activity relationship (SAR) studies [6] [7].
Table 1: Structural Analogues of 1,2,4-Oxadiazole Scaffolds
Compound | Substituent at C-3 | Substituent at C-5 | Molecular Formula |
---|---|---|---|
1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine | -CH(CH₃)NH₂ | -CH₂C₆H₅ | C₁₁H₁₃N₃O |
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine | -CH(CH₃)NH₂ | -CH₃ | C₅H₉N₃O |
1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine | -CH₂NH₂ | -CH₂CH₃ | C₄H₈N₃O |
4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline | -C₆H₄NH₂ (para) | -CH₂C₆H₅ | C₁₅H₁₃N₃O |
Benzyl substitution at the C-5 position of the 1,2,4-oxadiazole ring, as seen in 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine, confers distinct physicochemical and pharmacological advantages. The benzyl group (-CH₂C₆H₅) enhances lipophilicity (predicted LogP ~2.5), facilitating membrane permeation and target engagement within hydrophobic binding pockets [1] [5]. Spectroscopically, this moiety contributes characteristic aromatic signals (δ 7.2–7.3 ppm in ¹H NMR) and influences the ring’s electronic density, modulating reactivity at C-3. The amine side chain (-CH(CH₃)NH₂) provides a hydrogen-bond donor/acceptor site critical for molecular recognition, as confirmed by collision cross-section (CCS) data (144.6 Ų for [M+H]+) [1]. Furthermore, the benzyl group’s aromatic π-system enables stacking interactions with protein residues, a feature exploited in kinase and G-protein-coupled receptor (GPCR) inhibitors. Bioisosteric replacement studies demonstrate that removing the benzyl group (e.g., 5-methyl analogues) drastically reduces affinity for CNS targets, highlighting its role in central bioavailability [6] [8].
Table 2: Physicochemical Properties of 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine Derivatives
Property | Base Compound | Hydrochloride Salt | Measurement Technique |
---|---|---|---|
Molecular Weight | 203.24 g/mol | 239.70 g/mol | High-resolution MS |
Predicted CCS ([M+H]+) | 144.6 Ų | 144.5 Ų | Ion Mobility Spectrometry |
Key Functional Groups | Amine, oxadiazole | Protonated amine | FT-IR, NMR |
Aromatic Influence on LogP | +2.5 units | +2.3 units | Chromatography |
1,2,4-Oxadiazoles emerged as pharmacophores in the late 20th century, with benzyl-substituted derivatives gaining prominence after 2010 due to advances in synthetic methodologies like microwave-assisted cyclization. The specific compound 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride was first cataloged circa 2014–2016, evidenced by CAS numbers 1376344-63-6 and 1384428-19-6 [2] [5]. Its commercialization as a building block (e.g., TRC: B703295; AK Scientific: 6025DV) between 2018–2021 marked a shift toward targeted diversification of the C-3 and C-5 positions [5]. Unlike early oxadiazoles with simple alkyl chains, this benzyl-amine derivative reflects modern design principles emphasizing three-dimensional diversity and chiral centers. The absence of extensive literature or patents indicates it remains an emerging scaffold with unexplored therapeutic potential, likely targeting neurological disorders (evidenced by amine functionality) or inflammation (based on benzyl-oxadiazole bioactivity) [1] [5]. Current research focuses on hybrid molecules, such as conjugating the oxadiazole core with aniline (e.g., 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline) to enhance DNA binding or photophysical properties [8].
Table 3: Historical Commercialization Timeline of Key Derivatives
Year | CAS Number | Derivative Name | Supplier | Research Application |
---|---|---|---|---|
~2014 | 1376344-63-6 | 1-(5-Benzyl-1,2,4-oxadiazol-3-yl)ethan-1-amine HCl | Arctom Scientific | Neurological building blocks |
~2016 | 1384428-19-6 | 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethan-1-amine HCl | TRC, AK Scientific | SAR expansion libraries |
~2018 | 1155526-58-1 | 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)aniline | BLD Pharmatech | Materials & bioconjugation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0